D-Lyxose phenylosazone
Description
Historical Development of Osazone Reactions by Emil Fischer in Carbohydrate Chemistry
The late 19th century witnessed a monumental leap in the understanding of carbohydrates, largely driven by the pioneering work of German chemist Emil Fischer. numberanalytics.com In 1875, Fischer first prepared phenylhydrazine (B124118), a reagent that would prove indispensable in his subsequent investigations into the stereochemistry of sugars. yale.edu By 1891, he had developed the osazone reaction, a method that involved reacting sugars with an excess of phenylhydrazine to produce highly crystalline and distinctly shaped derivatives known as osazones. yale.eduwikipedia.org This breakthrough was pivotal because, unlike many sugars which are difficult to crystallize and purify, osazones readily form solid precipitates, providing a tangible means for their identification and differentiation. mgcub.ac.innumberanalytics.com Fischer's use of this reaction was a cornerstone in his work that ultimately led to the elucidation of the structures of many monosaccharides and earned him the Nobel Prize in Chemistry in 1902. numberanalytics.com
Fundamental Principles of Aldose and Ketose Derivatization with Phenylhydrazine
The formation of a phenylosazone is a complex reaction that involves the reaction of a reducing sugar with three equivalents of phenylhydrazine. mgcub.ac.inyoutube.com Reducing sugars are carbohydrates that possess a free or potentially free aldehyde or ketone group. microbenotes.com The reaction proceeds in several steps. Initially, one molecule of phenylhydrazine condenses with the carbonyl group (aldehyde in aldoses, ketone in ketoses) to form a phenylhydrazone. mgcub.ac.invaia.com Subsequently, a second molecule of phenylhydrazine oxidizes the adjacent hydroxyl group to a carbonyl group. pressbooks.pub The newly formed carbonyl group then reacts with a third molecule of phenylhydrazine to form a second hydrazone linkage. pressbooks.pub The final product, the osazone, is a 1,2-bis(phenylhydrazone). microbenotes.com
A crucial aspect of this reaction is that it involves both C-1 and C-2 of an aldose and the corresponding carbons of a ketose. microbenotes.com This means that sugars that differ only in their stereochemistry at the C-2 position (epimers), such as D-glucose and D-mannose, will form the identical osazone. pressbooks.pub Similarly, a ketose with the same configuration as an aldose below C-2 will also yield the same osazone, as is the case with D-fructose and D-glucose. microbenotes.com
Contextualizing D-Lyxose within Pentose (B10789219) Carbohydrate Chemistry and its Relevance to Osazone Formation
D-Lyxose is an aldopentose, a five-carbon monosaccharide with an aldehyde functional group. ontosight.aiwikipedia.org Its chemical formula is C₅H₁₀O₅. wikipedia.org Within the family of D-aldopentoses, which includes D-ribose, D-arabinose, and D-xylose, D-lyxose is distinguished by its specific stereochemical arrangement of hydroxyl groups. nowgonggirlscollege.co.in D-Lyxose is a C'-2 epimer of D-xylose. wikipedia.org The formation of D-Lyxose phenylosazone is governed by the same principles that apply to other reducing sugars. As an aldose, D-Lyxose possesses a free aldehyde group that can react with phenylhydrazine to form its characteristic osazone.
| Property | Description |
| Chemical Formula | C₅H₁₀O₅ |
| Molar Mass | 150.13 g·mol⁻¹ wikipedia.org |
| Classification | Aldopentose wikipedia.org |
| Natural Occurrence | Rare, found as a component of bacterial glycolipids wikipedia.org |
| Melting Point | 108–112 °C chemicalbook.com |
Significance of Phenylosazone Formation in Elucidating Carbohydrate Stereochemistry and Structural Relationships
The formation of phenylosazones has been instrumental in establishing the stereochemical relationships between different sugars. numberanalytics.com By demonstrating that certain sugars, despite having different structures, yield the same osazone, chemists were able to deduce that their stereochemistry was identical at the carbon atoms not involved in the osazone formation. mgcub.ac.in For example, the fact that D-glucose and D-mannose form the same osazone proved that they differ only in the configuration at the C-2 carbon. mgcub.ac.inpressbooks.pub This concept was critical in piecing together the family tree of monosaccharides. msu.edu The characteristic crystalline shapes and melting points of different osazones also served as a valuable tool for identifying unknown sugars. wikipedia.orgfiveable.me For instance, glucosazone forms needle- or broomstick-shaped crystals, while lactosazone forms powder-puff-shaped crystals. wikipedia.org
| Sugar | Osazone Crystal Shape |
| Glucose, Fructose (B13574), Mannose | Broomstick or needle-shaped wikipedia.org |
| Maltose | Petal-shaped wikipedia.org |
| Lactose | Powder-puff-shaped wikipedia.org |
| Galactose | Rhombic-plate shaped wikipedia.org |
Structure
2D Structure
3D Structure
Properties
CAS No. |
5934-40-7 |
|---|---|
Molecular Formula |
C17H20N4O3 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
(4E,5E)-4,5-bis(phenylhydrazinylidene)pentane-1,2,3-triol |
InChI |
InChI=1S/C17H20N4O3/c22-12-16(23)17(24)15(21-20-14-9-5-2-6-10-14)11-18-19-13-7-3-1-4-8-13/h1-11,16-17,19-20,22-24H,12H2/b18-11+,21-15+ |
InChI Key |
IKUNLGFTFBMATL-ITJRQFMXSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N/N=C/C(=N\NC2=CC=CC=C2)/C(C(CO)O)O |
Canonical SMILES |
C1=CC=C(C=C1)NN=CC(=NNC2=CC=CC=C2)C(C(CO)O)O |
Origin of Product |
United States |
Reaction Mechanisms of D Lyxose Phenylosazone Formation
Initial Phenylhydrazone Formation at the Carbonyl Center of D-Lyxose
The reaction commences with a standard nucleophilic addition-elimination reaction at the carbonyl group (C-1) of D-Lyxose. yale.edusciepub.com One molecule of phenylhydrazine (B124118) reacts with the aldehyde group of the sugar to form a D-Lyxose phenylhydrazone, with the elimination of a water molecule. mgcub.ac.instackexchange.com This initial step is a well-understood and straightforward formation of a hydrazone from an aldehyde. yale.eduwikipedia.org
Oxidative Transformation at the C-2 (α-Carbon) Position in Aldoses during Osazone Formation
The crucial and most debated step of the mechanism is the oxidation of the hydroxyl group at the C-2 position (the α-carbon) of the newly formed D-Lyxose phenylhydrazone. yale.edusciepub.com This transformation converts the secondary alcohol at C-2 into a ketone. This oxidation is effected by a second molecule of phenylhydrazine, which is itself reduced in the process to aniline (B41778) and ammonia (B1221849). mgcub.ac.inyale.edu This redox reaction paves the way for the final stage of the osazone formation. yale.edu
Subsequent Phenylhydrazone Formation at the C-2 Position
With the C-2 position now possessing a carbonyl group, it becomes a reactive site for a third molecule of phenylhydrazine. mgcub.ac.inyale.edu In a reaction analogous to the initial step, this third equivalent of phenylhydrazine condenses with the new keto group. This second condensation reaction forms the final D-Lyxose phenylosazone, which is a 1,2-bis(phenylhydrazone). sciepub.combhu.ac.in The resulting osazone is a stable, crystalline compound, a property that made osazones invaluable for the isolation and identification of sugars, which often exist as non-crystalline syrups. chemistnotes.comwikipedia.org
Proposed Mechanistic Pathways for Osazone Elaboration
The precise sequence of bond-breaking and bond-forming events, particularly during the oxidation step, has been the subject of several mechanistic proposals over the years.
Emil Fischer, who pioneered the use of phenylhydrazine in carbohydrate chemistry, first proposed a mechanism for osazone formation. yale.eduwebsite-files.comnumberanalytics.com He correctly identified the stoichiometry and the products but suggested that the second molecule of phenylhydrazine directly oxidized the α-hydroxyl group. yale.educbspd.com However, Fischer's proposal was largely speculative and lacked substantial evidence for the exact manner of this oxidation, a significant limitation that prompted further investigation by later chemists. yale.eduwebsite-files.com Shemyakin's later isotopic labeling studies definitively ruled out Fischer's intermolecular oxidation mechanism. yale.edu
To address the shortcomings of Fischer's hypothesis, Weygand proposed two distinct intramolecular pathways, known as Mechanism A and Mechanism B. yale.eduwebsite-files.comscispace.com These proposals were based on the concept of an internal redox reaction, drawing parallels to the Amadori rearrangement. sciepub.comscispace.com
Mechanism A: This pathway involves the enolization of the initial phenylhydrazone. This enol intermediate then undergoes a rearrangement where the N-N bond of the hydrazone breaks, leading to the formation of aniline and an α-iminoketone intermediate. This iminoketone subsequently reacts with another molecule of phenylhydrazine to yield the final osazone and ammonia. yale.eduwebsite-files.com
Mechanism B: This alternative route suggests that the initial phenylhydrazone reacts with a second molecule of phenylhydrazine to form a bis-hydrazine intermediate at C-1 and C-2, prior to any oxidation. yale.edu This intermediate then eliminates aniline in an oxidative step to form an α-iminohydrazone, which then rearranges and reacts to form the osazone. yale.edu
Experimental work using isotopic labeling provided evidence to distinguish between these paths. Shemyakin's experiments, in particular, lent strong support to Mechanism A. yale.eduwebsite-files.com
The most definitive evidence for the mechanism of osazone formation came from the work of M. M. Shemyakin and his colleagues. yale.eduacs.orgresearchgate.net They synthesized a phenylhydrazone using phenylhydrazine labeled with the heavy nitrogen isotope (¹⁵N) at the β-nitrogen position (the nitrogen not directly attached to the phenyl ring). yale.edu
They then reacted this labeled hydrazone with two equivalents of unlabeled phenylhydrazine. The key finding was that the ¹⁵N label was found exclusively in the ammonia produced during the reaction, not in the final osazone or the aniline. yale.edu
This result was inconsistent with Fischer's mechanism, which would predict the label to remain in the osazone.
It was also inconsistent with Weygand's Mechanism B, which would predict the label to be distributed between the osazone and the ammonia. yale.edu
The result was, however, perfectly consistent with Weygand's Mechanism A . In this mechanism, the β-nitrogen of the original hydrazone is converted into the imine of the α-iminoketone intermediate, which is then displaced by a new molecule of phenylhydrazine, liberating the labeled nitrogen as ammonia. yale.edu
Shemyakin's work provided powerful evidence that osazone formation from α-hydroxycarbonyl compounds proceeds according to Weygand's Mechanism A. researchgate.net
Data Tables
Table 1: Comparison of Proposed Osazone Formation Mechanisms
| Feature | Fischer's Hypothesis | Weygand's Mechanism A | Weygand's Mechanism B |
| Oxidation Step | Intermolecular oxidation by a 2nd phenylhydrazine molecule. yale.educbspd.com | Intramolecular redox via an enolhydrazine intermediate. yale.eduwebsite-files.com | Oxidation occurs after formation of a bis-hydrazine intermediate. yale.edu |
| Key Intermediate | Unspecified yale.edu | α-Iminoketone yale.eduwebsite-files.com | Ene-bis-hydrazine yale.edusciepub.com |
| Fate of ¹⁵N Label (from β-labeled Phenylhydrazone) | Remains in the osazone. yale.edu | Found exclusively in ammonia. yale.edu | Distributed between osazone and ammonia. yale.edu |
| Experimental Support | Lacks direct evidence; contradicted by isotopic studies. yale.edu | Strongly supported by Shemyakin's ¹⁵N labeling experiments. yale.eduresearchgate.net | Contradicted by isotopic labeling studies. yale.edu |
Regioselectivity and Stereochemical Considerations in Osazone Formation (e.g., specific carbon involvement)
The formation of an osazone from an aldose, such as D-Lyxose, is a reaction with distinct regioselectivity and stereochemical outcomes. The reaction specifically involves the first two carbon atoms of the sugar chain: the aldehyde group at carbon-1 (C-1) and the secondary alcohol group at carbon-2 (C-2). microbenotes.comlibretexts.org This specificity arises from the underlying mechanism of the reaction, which proceeds through the formation of a phenylhydrazone at C-1, followed by the oxidation of the C-2 hydroxyl group and subsequent reaction with a second molecule of phenylhydrazine. libretexts.orgyale.edu
A critical stereochemical consequence of this process is the loss of the original chirality at the C-2 position. mgcub.ac.in The tetrahedral chiral center at C-2 is converted into a trigonal planar carbon within a hydrazone functional group. As a result, aldoses that differ only in their stereochemical configuration at C-2 (known as C-2 epimers) will yield the identical osazone product. libretexts.orgmgcub.ac.in For example, D-glucose and D-mannose, which are C-2 epimers, both form the same glucosazone. libretexts.org
In the context of D-Lyxose, an aldopentose, the osazone formation engages the aldehyde at C-1 and the hydroxyl group at C-2. The configurations at the remaining chiral centers (C-3 and C-4) are not affected by the reaction. mgcub.ac.in Therefore, any other aldopentose that shares the same C-3 and C-4 configuration as D-Lyxose but differs at C-2 would produce the exact same this compound. The reaction effectively erases the stereochemical distinction at the second carbon atom. libretexts.org
The regioselectivity in ketoses, such as fructose (B13574), is also noteworthy as it follows a similar pattern, reacting at C-1 and C-2 rather than C-2 and C-3. sciepub.comsciepub.com This has been attributed to the greater acidity and reactivity of the primary alcohol at C-1 compared to the secondary alcohol at C-3, which facilitates the necessary oxidation-reduction steps at the beginning of the sugar chain. sciepub.com
Influence of Reaction Conditions on this compound Formation (pH, Temperature, Reagent Stoichiometry)
The synthesis of this compound, like all osazone formations, is highly dependent on the specific reaction conditions. The yield and rate of formation are significantly influenced by factors such as pH, temperature, and the stoichiometric ratio of the reactants. numberanalytics.comnumberanalytics.com
pH: The acidity of the reaction medium is a critical parameter. Osazone formation is typically favored in a slightly acidic environment. numberanalytics.com The optimal pH range for the reaction is generally considered to be between 4 and 6. numberanalytics.com This condition is often achieved by using an acetate (B1210297) buffer, which is created by adding sodium acetate to a solution of phenylhydrazine hydrochloride. microbenotes.com A pH outside this optimal range can negatively impact both the rate of the reaction and the final yield of the crystalline osazone product. numberanalytics.comnumberanalytics.com
Temperature: Temperature plays a dual role in osazone synthesis. Elevating the temperature generally increases the rate of reaction, allowing the characteristic yellow crystals of the osazone to form more rapidly. numberanalytics.comnumberanalytics.com For this reason, the reaction is commonly carried out in a boiling water bath. wikipedia.orgajgreenchem.com However, excessively high temperatures or prolonged heating can be detrimental, leading to the degradation of the sugar and the osazone product, often resulting in the formation of dark, tar-like byproducts and a lower yield of the desired crystals. numberanalytics.comnumberanalytics.com
Reagent Stoichiometry: The formation of an osazone from a reducing sugar like D-Lyxose requires an excess of phenylhydrazine. wikipedia.orgaakash.ac.in The established stoichiometry for the reaction is one mole of the aldose reacting with three moles of phenylhydrazine. mgcub.ac.inaakash.ac.in The roles of the three equivalents are distinct:
The first mole of phenylhydrazine condenses with the aldehyde group (C-1) of D-Lyxose to form the corresponding phenylhydrazone. yale.edumgcub.ac.in
The second mole acts as an oxidizing agent, converting the hydroxyl group at C-2 into a ketone. In this step, the phenylhydrazine is itself reduced, forming aniline and ammonia as byproducts. yale.edu
The third mole of phenylhydrazine then reacts with the newly formed keto group at C-2 to complete the bis-phenylhydrazone structure of the osazone. yale.eduvedantu.com
Insufficient phenylhydrazine will result in an incomplete reaction, while a significant excess is typically used to ensure the reaction proceeds to completion.
Table 1: Influence of Reaction Conditions on this compound Formation
| Parameter | Optimal Condition | Effect on Reaction |
|---|---|---|
| pH | 4.0 - 6.0 (Slightly Acidic) numberanalytics.com | Affects reaction rate and product yield. numberanalytics.com Often maintained with an acetate buffer. microbenotes.com |
| Temperature | Boiling water bath (~100°C) wikipedia.orgajgreenchem.com | Increases reaction rate. numberanalytics.com Excessive heat can cause degradation. numberanalytics.com |
| Reagent Stoichiometry | 1:3 (D-Lyxose:Phenylhydrazine) mgcub.ac.inaakash.ac.in | An excess of phenylhydrazine is required to ensure complete conversion to the osazone. wikipedia.org |
Synthetic Methodologies for D Lyxose Phenylosazone
Conventional Batch Synthesis Protocols for Phenylosazones
The traditional method for synthesizing phenylosazones, including that of D-Lyxose, is a batch process conducted in a laboratory setting. This protocol has been a cornerstone of carbohydrate chemistry for over a century.
A general procedure for the conventional batch synthesis of a phenylosazone is as follows:
Dissolve the sugar (e.g., D-Lyxose) in water or a dilute acetic acid solution.
Add phenylhydrazine (B124118) hydrochloride and a buffering agent, such as sodium acetate (B1210297). The buffer helps to maintain the pH in the optimal range for the reaction.
Heat the reaction mixture in a boiling water bath. The time required for the formation of the crystalline phenylosazone derivative can vary depending on the specific sugar.
Upon cooling, the D-Lyxose phenylosazone precipitates out of the solution as yellow crystals.
The crystals are then collected by filtration, washed with cold water, and can be purified by recrystallization.
This method, while effective, often requires long reaction times and high temperatures, which can lead to the formation of byproducts and decomposition of the desired product, thereby affecting the yield and purity.
Table 1: Typical Reaction Parameters for Conventional Phenylosazone Synthesis
| Parameter | Typical Value/Condition |
| Reactants | D-Lyxose, Phenylhydrazine Hydrochloride, Sodium Acetate |
| Solvent | Water |
| Catalyst | Acetic Acid |
| Temperature | 100 °C (Boiling Water Bath) |
| Reaction Time | 10 - 30 minutes |
Note: Specific optimal conditions for D-Lyxose may vary.
Green Chemistry Approaches in Osazone Synthesis
In recent years, there has been a significant shift towards developing more environmentally friendly and efficient synthetic methods in chemistry. For osazone synthesis, two prominent green chemistry approaches have emerged: Microwave-Assisted Organic Synthesis (MAOS) and continuous flow synthesis.
Microwave-assisted organic synthesis utilizes microwave radiation to heat the reaction mixture. This technique offers several advantages over conventional heating, including significantly reduced reaction times, improved yields, and often cleaner reaction profiles with fewer byproducts. The rapid and uniform heating provided by microwaves can accelerate the rate of osazone formation dramatically.
In a typical MAOS procedure for osazone synthesis, the reactants (sugar, phenylhydrazine, and buffer) are placed in a vessel suitable for microwave irradiation and subjected to a specific power and temperature program for a short duration. For instance, studies on the synthesis of other sugar osazones have shown that reactions that take 30 minutes or more under conventional heating can be completed in as little as 5 to 8 minutes using microwave irradiation nih.gov. This rapid synthesis not only saves time and energy but can also lead to higher purity products by minimizing thermal degradation.
Table 2: Comparison of Conventional and Microwave-Assisted Osazone Synthesis (General)
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
| Reaction Time | 30+ minutes | 5 - 8 minutes |
| Energy Consumption | High | Low |
| Yield | Variable, often moderate | Generally higher |
| Byproduct Formation | Can be significant | Often reduced |
This data represents a general comparison and is not specific to this compound.
Continuous flow chemistry is another green and efficient approach to chemical synthesis. In this methodology, reactants are continuously pumped through a heated reactor, where the reaction takes place. This technique offers excellent control over reaction parameters such as temperature, pressure, and reaction time, leading to high reproducibility and scalability.
A significant challenge in the synthesis of some phenylosazones, such as phenyl glucosazone, is their low solubility, which can lead to the product precipitating in the reactor and causing blockages. To overcome this, a segmented flow approach has been successfully employed researchgate.netresearchgate.net. In this setup, the reaction solution is mixed with a stream of an inert gas (like air), creating segments or "slugs" of liquid separated by gas bubbles. This segmented flow improves mixing and prevents the solid product from adhering to the reactor walls, allowing for continuous and efficient production.
A study on the continuous flow synthesis of phenyl glucosazone reported an isolated yield of 53% researchgate.netresearchgate.net. While this specific methodology has not been reported for this compound, the principles are transferable and could offer a scalable and efficient route for its production.
Optimization of Reaction Parameters for this compound Yield and Purity
Optimizing reaction parameters is crucial for maximizing the yield and purity of the desired product. For the synthesis of this compound, several factors can be adjusted:
Reactant Ratio: The stoichiometry of the reaction requires three equivalents of phenylhydrazine per equivalent of sugar. Using a slight excess of phenylhydrazine can help to drive the reaction to completion, but a large excess can lead to the formation of impurities.
Temperature and Reaction Time: In conventional synthesis, prolonged heating can lead to degradation. The optimal time is just sufficient for the complete formation of the osazone. In MAOS, the microwave power and irradiation time are key parameters to be optimized. For continuous flow synthesis, the temperature of the reactor and the residence time of the reactants within it are critical.
pH: The reaction is pH-dependent. The use of a buffer system, such as acetic acid and sodium acetate, is important to maintain the pH in the optimal range for the formation of the phenylhydrazone intermediates and the subsequent oxidation and condensation steps.
Systematic studies involving the variation of these parameters would be necessary to determine the ideal conditions for the synthesis of this compound with the highest possible yield and purity.
Purification and Isolation Strategies for this compound
The final step in the synthesis is the purification and isolation of the this compound. As phenylosazones are typically crystalline solids with low solubility in cold water, the initial isolation is often straightforward.
Filtration: After the reaction is complete and the mixture has cooled, the precipitated this compound can be collected by filtration. Washing the collected crystals with cold water helps to remove any unreacted starting materials and soluble byproducts.
Recrystallization: For further purification, recrystallization is the most common method. The crude product is dissolved in a hot solvent, and then the solution is allowed to cool slowly. As the solution cools, the solubility of the osazone decreases, and it crystallizes out, leaving impurities behind in the solution. Ethanol is a commonly used solvent for the recrystallization of phenylosazones nih.gov. The purity of the recrystallized product can be assessed by its melting point and spectroscopic techniques.
Chromatography: In cases where recrystallization does not yield a product of sufficient purity, chromatographic techniques can be employed. Column chromatography, using a suitable stationary phase (like silica gel) and eluent system, can separate the desired osazone from closely related impurities.
The choice of purification strategy will depend on the scale of the synthesis and the required purity of the final this compound.
Stereochemical Relationships and D Lyxose Phenylosazone
Impact of Osazone Formation on Chirality at C-1 and C-2 of Reducing Sugars
The reaction of a reducing sugar, such as an aldose, with three equivalents of phenylhydrazine (B124118) results in the formation of a phenylosazone. mgcub.ac.inaklectures.com This transformation involves a complex series of steps including condensation and oxidation. yale.edu Crucially, the stereocenters at the C-1 (the aldehyde carbon) and C-2 positions of the original sugar are both involved in the reaction and their original chirality is lost. chemistnotes.comyale.edunowgonggirlscollege.co.in
The aldehyde group at C-1 initially reacts with one molecule of phenylhydrazine to form a phenylhydrazone. mgcub.ac.in Subsequently, the hydroxyl group at C-2 is oxidized to a carbonyl group, which then reacts with a second molecule of phenylhydrazine. yale.edu The third molecule of phenylhydrazine is consumed in the oxidation step. mgcub.ac.inyale.edu This sequence of events leads to the formation of a bis-phenylhydrazone at C-1 and C-2, effectively erasing the original stereochemical information at these two centers. chemistnotes.comnowgonggirlscollege.co.in The remaining chiral centers of the sugar molecule (C-3, C-4, C-5, etc.) are unaffected by the reaction. chemistnotes.commgcub.ac.in
| Carbon Position | Initial State in Aldose | Final State in Osazone | Impact on Chirality |
| C-1 | Aldehyde (chiral in cyclic form, achiral in open-chain) | Phenylhydrazone | Chirality lost |
| C-2 | Chiral center (hydroxyl group) | Phenylhydrazone | Chirality lost |
| C-3 onwards | Chiral centers | Unchanged | Chirality retained |
Differentiation of Epimeric Sugars through Comparative Osazone Formation Studies
Epimers are diastereomers that differ in configuration at only one stereocenter. mgcub.ac.in The unique nature of the osazone formation reaction, where the stereochemistry at C-2 is destroyed, provides a powerful tool for identifying C-2 epimers. chemistnotes.com50webs.com Since the reaction eliminates the stereochemical difference between C-2 epimers, they will form the identical osazone. microbenotes.comaakash.ac.in
A classic example of this is the formation of the same osazone from D-glucose and D-mannose. libretexts.orglibretexts.orgmsu.edu These two aldohexoses are C-2 epimers, differing only in the orientation of the hydroxyl group at the second carbon atom. Because this stereocenter is lost during the reaction, both sugars yield the same D-glucosazone (also known as D-arabino-hexos-2-ulose, bis(phenylhydrazone)). yale.eduquora.comontosight.ai This observation was historically crucial in establishing the epimeric relationship between D-glucose and D-mannose. mgcub.ac.inlibretexts.org
Similarly, ketoses that have the same configuration as an aldose below the C-2 carbon will also produce the same osazone. microbenotes.comaakash.ac.in For instance, D-fructose forms the same osazone as D-glucose and D-mannose because their stereochemical arrangements from C-3 to C-6 are identical. yale.eduquora.com
The time required for the formation of osazone crystals and their characteristic shapes under a microscope can also be used to differentiate between various reducing sugars. microbenotes.comresearchgate.net
| Sugar | Epimeric Relationship | Osazone Formed |
| D-Glucose | C-2 epimer of D-Mannose | Identical Osazone |
| D-Mannose | C-2 epimer of D-Glucose | Identical Osazone |
| D-Fructose | - | Same osazone as D-Glucose and D-Mannose |
| D-Lyxose | C-2 epimer of D-Xylose | Identical Osazone |
| D-Xylose | C-2 epimer of D-Lyxose | Identical Osazone |
| D-Arabinose | C-2 epimer of D-Ribose | Identical Osazone |
| D-Ribose | C-2 epimer of D-Arabinose | Identical Osazone |
Application of Osazone Chemistry to D-Lyxose for Establishing Configurational Relationships with Other Pentoses (e.g., D-Arabinose)
The principles of osazone formation are directly applicable to the pentose (B10789219) series, including D-lyxose. D-lyxose and D-xylose are C-2 epimers, meaning they share the same configuration at C-3 and C-4, but differ at C-2. rajpub.com Consequently, both D-lyxose and D-xylose react with phenylhydrazine to produce the same osazone. rajpub.com This experimental finding is a key piece of evidence in establishing their C-2 epimeric relationship.
In contrast, D-lyxose and D-arabinose are not C-2 epimers. They have different configurations at carbons other than C-2. Therefore, they will form different osazones. However, a configurational relationship between D-lyxose and D-arabinose can be established through other chemical transformations in conjunction with osazone formation. For instance, the oxidation of D-arabinose and D-lyxose to their respective aldaric acids can provide further stereochemical information. libretexts.org While both D-arabinose and D-lyxose yield chiral aldaric acids upon oxidation, the specific products are different, confirming their distinct stereochemistries. libretexts.org
Chemical Transformations and Derivatives of D Lyxose Phenylosazone
Reactions of Phenylosazones with Acetic Anhydride (B1165640): Synthesis of Acetylated Dianhydro- and Monoanhydro-Phenylosazone Derivatives
The reaction of sugar phenylosazones with acetic anhydride is a well-established method for the synthesis of acetylated anhydro derivatives. When monosaccharide phenylosazones are refluxed with acetic anhydride, they typically yield dianhydrophenylosazone acetates. For pentoses such as D-lyxose, this reaction leads to the formation of an optically inactive compound. researchgate.net In the case of hexose (B10828440) phenylosazones, such as that derived from D-glucose, the reaction can produce both an acetylated monoanhydrophenylosazone and an acetylated dianhydrophenylosazone. tandfonline.com
The formation of these anhydro rings involves the loss of water molecules from the sugar chain, facilitated by the dehydrating action of acetic anhydride at high temperatures. The "di-anhydro" terminology indicates the formation of two anhydro rings. One of the key anhydro derivatives that can be formed from hexose phenylosazones is the dianhydro-D-lyxo-hexulose phenylosazone, also known as Percival's dianhydroosazone. mdpi.com This compound is formed via deacetylation of hexose phenylosazone tetraacetates. mdpi.com
The reaction with acetic anhydride can also lead to N-acetylation. For instance, D-galactose phenylhydrazone, upon boiling with acetic anhydride, yields N-acetylpenta-O-acetyl-aldehydo-D-galactose phenylhydrazone. tandfonline.com The specific products obtained from the reaction of D-lyxose phenylosazone with acetic anhydride are influenced by the reaction conditions, such as temperature and the presence of catalysts.
| Starting Material | Reaction Conditions | Major Product(s) | Reference |
|---|---|---|---|
| Monosaccharide Phenylosazones (general) | Reflux with acetic anhydride | Dianhydrophenylosazone acetates | researchgate.net |
| D-Glucose Phenylosazone | Reflux with acetic anhydride | Acetylated monoanhydrophenylosazone, Acetylated dianhydrophenylosazone | tandfonline.com |
| Pentose (B10789219) Phenylosazones | Reflux with acetic anhydride | Optically inactive dianhydrophenylosazone acetate (B1210297) | researchgate.net |
| D-Galactose Phenylhydrazone | Boiling with acetic anhydride | N-acetylpenta-O-acetyl-aldehydo-D-galactose phenylhydrazone | tandfonline.com |
Oxidative Cyclization Reactions of Phenylosazones: Pathways to Heterocyclic Scaffolds (e.g., 2H-1,2,3-Triazoles)
The oxidative cyclization of sugar phenylosazones is a pivotal reaction for the synthesis of heterocyclic compounds, most notably 2-phenyl-2H-1,2,3-triazoles, often referred to as osotriazoles. This transformation involves the oxidation of the bis(phenylhydrazone) moiety, leading to the formation of the triazole ring. A common and effective reagent for this cyclization is hot aqueous copper(II) sulfate. unm.edu
The general mechanism for this reaction involves the oxidation of the bis(phenylhydrazones) to bis(phenylazo)ethene derivatives. These intermediates can then undergo cyclization with the loss of a phenylnitrene equivalent to yield the 2-phenyl-2H-1,2,3-triazole. thieme-connect.de Other oxidizing agents that have been employed for this transformation include nitrous acid. thieme-connect.de
While the direct oxidative cyclization of this compound is not extensively detailed in readily available literature, studies on closely related compounds provide strong evidence for this pathway. Research on epimeric D-xylo- and D-lyxo-tetritol-yl-2-phenyl-2H-1,2,3-triazoles demonstrates the synthesis and further reactions of triazoles with the D-lyxo configuration. tandfonline.com For example, 4-(D-lyxo-tetritol-1-yl)-2-phenyl-2H-1,2,3-triazole has been synthesized and subsequently treated with reagents like tosyl chloride to yield C-nucleoside analogs. tandfonline.com This strongly suggests that the parent triazole can be obtained from the oxidative cyclization of a D-lyxose-derived osazone.
Microwave-assisted organic synthesis (MAOS) has emerged as an efficient method for the conversion of sugar phenylosazones into their corresponding triazole derivatives. researchgate.nettandfonline.com For instance, D-arabino-hexose phenylosazone can be converted to 2-phenyl-4-(d-arabinotetrahydroxybutyl)-1,2,3-triazole using this technique. researchgate.nettandfonline.com
| Starting Phenylosazone | Reagent/Condition | Product | Reference |
|---|---|---|---|
| D-Glucose Phenylosazone | Hot aqueous copper(II) sulfate | D-Glucose phenylosotriazole (a 2-phenyl-2H-1,2,3-triazole) | unm.edu |
| D-arabino-Hexose Phenylosazone | Microwave irradiation | 2-Phenyl-4-(d-arabinotetrahydroxybutyl)-1,2,3-triazole | researchgate.nettandfonline.com |
| General 1,2-Diketone Bis(phenylhydrazones) | Copper(II) sulfate, Nitrous acid | 2-Aryl-2H-1,2,3-triazoles | thieme-connect.de |
Further Derivatization Strategies for Advanced Chemical Synthesis and Functionalization of this compound
Beyond the formation of anhydro and triazole derivatives, this compound and its initial products can undergo a range of further derivatizations to create more complex and functionalized molecules. These strategies often target the hydroxyl groups of the sugar backbone or the newly formed heterocyclic ring.
One significant area of derivatization involves the modification of the polyol side chain of the osotriazoles. For instance, the side chain of D-glucose phenylosotriazole can be cleaved through oxidation with sodium periodate (B1199274) to yield 2-phenyl-2,1,3-triazole-4-carboxaldehyde. unm.edu This aldehyde is a versatile intermediate that can participate in a variety of classical aldehyde reactions, including the Grignard reaction, Perkin reaction, and condensations with amines and active methylene (B1212753) compounds. unm.edu
Acetylation of the hydroxyl groups is a common strategy to modify solubility and reactivity. As seen in the reaction with acetic anhydride, both O-acetylation and N-acetylation can occur. tandfonline.com The hydroxyl groups of the triazole derivatives can also be acetylated.
Furthermore, the triazole ring itself can be a scaffold for further functionalization, although this is less commonly explored with sugar-derived osotriazoles where the focus is often on the carbohydrate portion. The synthesis of C-nucleoside analogs from 4-(D-lyxo-tetritol-1-yl)-2-phenyl-2H-1,2,3-triazole by reaction with tosyl chloride highlights a sophisticated derivatization strategy leading to compounds of potential biological interest. tandfonline.com
Investigation of Degradation Pathways and Stability under Various Chemical Conditions
The stability of this compound is influenced by pH, temperature, and the presence of oxidizing or reducing agents. Phenylosazones, in general, are crystalline compounds that are more stable than the parent sugars under certain conditions, which facilitates their use in the identification and characterization of carbohydrates. organic-chemistry.org
Under acidic conditions, phenylosazones can undergo hydrolysis, though they are generally more stable than simple hydrazones. The formation of anhydro derivatives upon heating with acetic anhydride demonstrates a degradation pathway under strong dehydrating conditions. researchgate.net
The oxidative cyclization to triazoles represents a controlled oxidative degradation of the phenylhydrazone portion of the molecule. unm.edu In the presence of stronger oxidizing agents or different reaction conditions, other degradation products may be formed. For example, irradiation of a phenylosazone in the presence of HBr/AcOH can lead to brominated triazole derivatives. researchgate.nettandfonline.com
The stability of the chelated six-membered ring structure proposed for osazones contributes to their relative stability. scispace.com However, under basic conditions, enolization can occur, which may lead to epimerization or other rearrangements, although phenylosazones are generally considered stable in neutral or slightly acidic solutions. caltech.edu
Advanced Spectroscopic and Analytical Characterization of D Lyxose Phenylosazone
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural elucidation of organic molecules like D-Lyxose phenylosazone in solution. researchgate.netbbhegdecollege.com By analyzing the chemical shifts, coupling constants, and signal integrations in both one-dimensional (¹H and ¹³C) and two-dimensional NMR spectra, the precise connectivity and stereochemistry of the molecule can be determined. emerypharma.com
¹H NMR spectroscopy provides information about the chemical environment of the hydrogen atoms. For this compound, the spectrum would reveal signals corresponding to the aromatic protons of the phenyl rings, the imine protons, and the protons of the sugar backbone. The coupling patterns between these protons, observed in techniques like Correlation Spectroscopy (COSY), help to establish the connectivity within the sugar chain and the phenyl groups. emerypharma.com
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. tandfonline.com The chemical shifts of the carbon atoms are indicative of their hybridization and the nature of their substituents. Two-dimensional techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are crucial for correlating the proton and carbon signals, which allows for the unambiguous assignment of each atom within the this compound structure. emerypharma.com These experiments reveal direct one-bond (HSQC) and longer-range two- to three-bond (HMBC) C-H correlations.
Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
| C-1 | - | ~145 | H-2, Phenyl-H |
| C-2 | ~5.0 | ~85 | H-1, H-3, Phenyl-H |
| C-3 | ~4.5 | ~75 | H-2, H-4 |
| C-4 | ~4.2 | ~70 | H-3, H-5 |
| C-5 | ~3.8, ~3.9 | ~65 | H-4 |
| Phenyl-C (ortho) | ~7.5 | ~120 | Phenyl-H (meta) |
| Phenyl-C (meta) | ~7.2 | ~130 | Phenyl-H (ortho), Phenyl-H (para) |
| Phenyl-C (para) | ~7.0 | ~125 | Phenyl-H (meta) |
| Phenyl-C (ipso) | - | ~140 | Phenyl-H (ortho) |
Note: This table is illustrative and based on general chemical shift ranges for similar structures. Actual values would need to be determined experimentally.
High-Resolution Mass Spectrometry (HR-MS) for Precise Molecular Formula Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HR-MS) is an indispensable tool for determining the precise molecular formula of this compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion with high accuracy, it is possible to deduce the elemental composition, which confirms the identity of the compound. nih.gov
In addition to providing the exact mass, HR-MS coupled with tandem mass spectrometry (MS/MS) offers detailed insights into the molecule's structure through fragmentation analysis. nih.gov By inducing fragmentation of the parent ion and analyzing the resulting daughter ions, the connectivity of the sugar moiety and the phenylhydrazine (B124118) groups can be pieced together. The fragmentation pattern is characteristic of the compound and can be used for its identification and structural confirmation. tandfonline.com For instance, the cleavage of the glycosidic bond or fragmentation within the sugar ring would produce specific fragment ions that can be used to reconstruct the original structure.
While specific HR-MS data for this compound is not provided in the search results, the general methodology for carbohydrate analysis involves soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) to generate intact molecular ions. nih.gov
Table 2: Expected HR-MS Data for this compound
| Ion | Calculated m/z | Observed m/z | Mass Accuracy (ppm) |
| [M+H]⁺ | [Calculated Value] | [Experimental Value] | < 5 |
| [M+Na]⁺ | [Calculated Value] | [Experimental Value] | < 5 |
Note: The molecular formula of this compound is C₁₇H₂₀N₄O₃. The calculated m/z would be based on this formula.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Purity Assessment and Mixture Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful and sensitive technique for the analysis of this compound. nih.gov It combines the separation capabilities of high-performance liquid chromatography (HPLC) with the detection power of tandem mass spectrometry. shimadzu.com This combination is particularly useful for assessing the purity of a this compound sample and for analyzing it within complex mixtures. shodexhplc.com
The HPLC component separates the components of a mixture based on their differential interactions with the stationary and mobile phases. shimadzu.com For a purity assessment of this compound, a single, sharp peak would be expected under optimized chromatographic conditions. The presence of other peaks would indicate the presence of impurities, such as unreacted starting materials or side products from the osazone formation reaction.
The MS/MS detector provides highly specific and sensitive detection of the eluting compounds. advion.com By monitoring for the specific mass-to-charge ratio of this compound and its characteristic fragment ions (a technique known as Multiple Reaction Monitoring or MRM), it is possible to quantify the compound with high accuracy, even at low concentrations. nih.gov This is particularly valuable for analyzing this compound in biological matrices or in reaction mixtures where it may be present alongside other sugars and reagents. researchgate.net
X-ray Diffraction Analysis for Solid-State Structural Investigations and Confirmation of Molecular Conformation
The diffraction pattern obtained from an XRD experiment is unique to a specific crystalline form of a substance and can be considered a "fingerprint" for that compound. arizona.edu While obtaining suitable single crystals for XRD can be challenging, the resulting structural information is unparalleled in its detail. A search for crystallographic data on this compound in the Cambridge Structural Database would be necessary to determine if its crystal structure has been solved. An X-ray diffraction study of an acyclic 1-amino-1-deoxy-d-xylulose tautomer has revealed structural similarities. researchgate.net
Table 3: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | [e.g., Monoclinic] |
| Space Group | [e.g., P2₁/c] |
| a (Å) | [Value] |
| b (Å) | [Value] |
| c (Å) | [Value] |
| α (°) | 90 |
| β (°) | [Value] |
| γ (°) | 90 |
| Volume (ų) | [Value] |
| Z | [Value] |
Note: This table is illustrative. Actual crystallographic data would be obtained from a single-crystal X-ray diffraction experiment.
Circular Dichroism (CD) Spectroscopy for Chiral Properties Assessment
Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorption of left- and right-circularly polarized light by chiral molecules. nih.gov As this compound is a chiral compound, it will exhibit a characteristic CD spectrum. This spectrum is highly sensitive to the stereochemistry and conformation of the molecule. ceitec.eu
Furthermore, CD spectroscopy can be used to study conformational changes in solution. Any changes in the environment of the molecule, such as solvent polarity or temperature, that affect its conformation will be reflected in the CD spectrum.
Electron Spin Resonance (ESR) Studies for Investigating Radical Intermediates in Osazone Reactions
Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a technique that detects unpaired electrons. In the context of osazone formation, ESR can be a powerful tool for investigating the potential involvement of radical intermediates in the reaction mechanism. acs.org
The reaction of sugars with phenylhydrazine to form osazones is a complex process. While the exact mechanism has been a subject of study, some proposed pathways involve radical species. ESR spectroscopy can be used to detect and characterize these transient radical intermediates. acs.org For example, treatment of sugar phenylhydrazones or osazones with a base in the presence of oxygen can generate nitroxide radicals, which exhibit a characteristic three-line ESR spectrum. acs.orgacs.org The study of these radical species can provide valuable insights into the reaction pathways and the factors that influence the formation of osazones. researchgate.net
Chromatographic Techniques for Separation and Characterization (e.g., HPLC, Paper Chromatography, TLC)
Various chromatographic techniques are essential for the separation, purification, and qualitative analysis of this compound. nih.gov
High-Performance Liquid Chromatography (HPLC) is a high-resolution technique used for both the purification and analytical assessment of this compound. nih.gov By selecting appropriate stationary and mobile phases, it is possible to achieve excellent separation of the desired product from any impurities. The retention time of this compound in an HPLC system is a characteristic property that can be used for its identification.
Paper Chromatography is a simpler and older technique that can be used for the qualitative analysis of sugars and their derivatives. inflibnet.ac.in The separation is based on the partitioning of the analyte between a stationary phase (the paper) and a mobile phase (a solvent system). kau.edu.sa The Rf value (the ratio of the distance traveled by the spot to the distance traveled by the solvent front) is a characteristic constant for a given compound under specific conditions and can be used for its identification by comparison with a known standard. oup.com.au
Thin-Layer Chromatography (TLC) is another versatile and rapid technique for monitoring the progress of the osazone formation reaction and for the qualitative analysis of the product. butterworth-labs.co.uk Similar to paper chromatography, separation is based on differential adsorption, and the Rf value can be used for identification. oup.com.au TLC is often used to quickly determine the purity of a sample and to select appropriate solvent systems for larger-scale purification by column chromatography. inflibnet.ac.in
Computational and Theoretical Chemistry Applied to D Lyxose Phenylosazone Systems
Quantum Chemical Calculations for Mechanistic Insights and Transition State Analysis
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful methods for elucidating complex reaction mechanisms at the molecular level. researchgate.net They allow for the investigation of reaction pathways, the characterization of intermediates, and the analysis of transition states, which are critical for understanding reaction kinetics and selectivity. fiveable.me
Initial Phenylhydrazone Formation: The reaction begins with the condensation of one molecule of phenylhydrazine (B124118) with the aldehyde group (C1) of D-lyxose to form D-lyxose phenylhydrazone.
Tautomerization and Oxidation: The crucial step for further reaction involves the tautomerization of the phenylhydrazone and subsequent oxidation of the adjacent hydroxyl group at C2 to a ketone. This oxidation is accomplished by a second molecule of phenylhydrazine, which is itself reduced to aniline (B41778) and ammonia (B1221849).
Second Phenylhydrazone Formation: The newly formed keto group at C2 readily reacts with a third molecule of phenylhydrazine to yield the final D-Lyxose phenylosazone. quora.com
Molecular Modeling and Conformational Analysis of this compound
Molecular modeling and conformational analysis are essential for understanding the three-dimensional structure of molecules, which dictates their physical properties and biological interactions. D-lyxose, as a flexible pentose (B10789219), can exist in various conformations. ajgreenchem.com
Computational and experimental studies on the parent D-lyxose sugar reveal a complex conformational landscape. In aqueous solution, D-lyxose exists as an equilibrium mixture of α and β anomers, primarily in their pyranose (six-membered ring) forms. NMR spectroscopy combined with molecular dynamics (MD) simulations has shown that the α-anomer predominantly adopts the ¹C₄ chair conformation, while the β-anomer exists in the ⁴C₁ form. ajgreenchem.com The relative populations are influenced by the solvent, as intermolecular hydrogen bonding with water molecules plays a significant role in stabilizing different conformers. ajgreenchem.com
| Conformer | Experimental Population in Water (%) |
|---|---|
| α-Pyranose (¹C₄) | 46 (±5) |
| β-Pyranose (⁴C₁) | 34 (±5) |
| α-Pyranose (⁴C₁) | 20 (±5) |
Data derived from studies on D-lyxose in aqueous solution. ajgreenchem.com
The formation of the phenylosazone derivative dramatically alters this conformational picture. The reaction at C1 and C2 introduces two bulky phenylhydrazone groups. These groups engage in the formation of a stable, planar, six-membered chelate ring, stabilized by an internal hydrogen bond between the N-H of the C1-hydrazone and the nitrogen of the C2-hydrazone. This rigid ring structure locks the upper portion of the carbohydrate backbone, significantly reducing its conformational flexibility compared to the parent sugar. Molecular mechanics and DFT calculations would predict that the lowest energy conformation of this compound is one that minimizes steric clash between the phenyl groups and the remaining hydroxyl groups at C3, C4, and C5 of the lyxose chain.
Reaction Pathway Exploration and Potential Energy Surface Mapping in Osazone Formation
Exploring the reaction pathway of osazone formation involves mapping the potential energy surface (PES) of the system. A PES is a multidimensional surface that represents the potential energy of a set of molecules as a function of their geometric coordinates. Minima on this surface correspond to stable intermediates and products, while saddle points represent transition states.
Computational methods can trace the reaction pathway from reactants to products, a process known as locating the minimum energy path. For the formation of this compound, this exploration would begin with the D-lyxose molecule and a phenylhydrazine molecule and map the energy changes through the following stages:
Formation of the initial phenylhydrazone at C1.
The Amadori rearrangement (a tautomerization) to form an enol-like intermediate.
Oxidation of the C2 position.
Attack of the third phenylhydrazine molecule to form the final osazone.
Prediction of Spectroscopic Parameters through Computational Methods
Computational chemistry is a valuable tool for predicting spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants, which aids in structure elucidation. ajgreenchem.com Methods like DFT, often using the Gauge-Independent Atomic Orbital (GIAO) approach, can calculate the magnetic shielding of each nucleus in a molecule. These shielding values are then converted into the chemical shifts (δ) observed in an NMR spectrum.
For this compound, computational methods could predict its ¹H and ¹³C NMR spectra. Such a prediction would be invaluable for confirming its synthesis and characterizing its structure. The predicted spectrum would show distinct signals corresponding to:
Aromatic Protons: Multiple signals in the aromatic region (~7-8 ppm) for the protons on the two phenyl rings.
N-H Protons: Characteristic signals for the amine protons, with the hydrogen-bonded N-H proton appearing significantly downfield.
Sugar Backbone Protons: Signals for the protons on C3, C4, and C5 of the lyxose chain.
Aromatic Carbons: Signals in the ~110-150 ppm range for the carbons of the phenyl rings.
Hydrazone Carbons: Signals for the C1 and C2 carbons involved in the hydrazone linkages.
Sugar Backbone Carbons: Signals corresponding to C3, C4, and C5.
By comparing the computationally predicted spectrum with an experimentally obtained one, researchers can confirm the structure of the product. Furthermore, predicted coupling constants (³J-values) between protons on the sugar backbone can provide definitive information about their dihedral angles and thus the conformation of the non-planar portion of the molecule. ajgreenchem.com
| Atom Type | Expected ¹H Chemical Shift Range (ppm) | Expected ¹³C Chemical Shift Range (ppm) |
|---|---|---|
| Phenyl H | 7.0 - 8.0 | - |
| N-H | 8.0 - 13.0 | - |
| C3-H, C4-H, C5-H | 3.5 - 5.0 | - |
| Phenyl C | - | 110 - 150 |
| C1, C2 (hydrazone) | - | 140 - 160 |
| C3, C4, C5 | - | 60 - 80 |
Note: These are generalized, expected chemical shift ranges for the this compound structure. Specific values would require dedicated DFT calculations.
Broader Research Perspectives and Future Directions in Phenylosazone Chemistry
Refining the Understanding of General Carbohydrate Reactivity through Detailed Phenylosazone Studies
The formation of phenylosazones is a classic reaction in carbohydrate chemistry that involves the reaction of a reducing sugar with three equivalents of phenylhydrazine (B124118) to yield a 1,2-bis(phenylhydrazone). aakash.ac.inmgcub.ac.in This reaction, while well-known, still provides a fertile ground for refining our understanding of the intricate reactivity of carbohydrates.
Detailed mechanistic studies of osazone formation continue to be an active area of research. While the initial formation of a phenylhydrazone is straightforward, the subsequent steps leading to the final osazone are complex and have been the subject of various proposed mechanisms, including those by Fischer and Weygand. yale.edu These studies delve into the subtleties of oxidation-reduction reactions, tautomerization, and rearrangements like the Amadori rearrangement, providing deeper insights into the reactivity of the carbonyl and adjacent hydroxyl groups in sugars. sciepub.com
The regioselectivity of osazone formation, particularly with ketoses, has been a long-standing question. sciepub.com For instance, the observation that fructose (B13574) reacts at C-1 and C-2 rather than C-2 and C-3 has prompted theoretical studies to explain this preference. sciepub.com These investigations, often employing computational methods, help to elucidate the electronic and steric factors that govern the reactivity of different hydroxyl groups along the carbohydrate backbone. This knowledge is not just confined to osazone formation but has broader implications for understanding other carbohydrate modifications.
Furthermore, the stereochemical aspects of the osazone reaction are crucial. numberanalytics.com The reaction leads to a loss of stereochemistry at C-2, a feature that was historically used to relate the configurations of different sugars. msu.edu Modern detailed studies of the osazone structures and their formation can provide more nuanced information about the conformational preferences of the carbohydrate chain during the reaction, contributing to the broader understanding of carbohydrate stereochemistry.
A summary of key aspects of osazone formation that contribute to understanding carbohydrate reactivity is presented in the table below.
| Feature of Osazone Formation | Contribution to Understanding Carbohydrate Reactivity | Key Concepts Involved |
| Mechanism | Elucidates the interplay of oxidation, reduction, and condensation reactions at the C-1 and C-2 positions of reducing sugars. yale.edu | Phenylhydrazone formation, Amadori rearrangement, Tautomerization. yale.edusciepub.com |
| Regioselectivity | Explains the preferential reaction at specific hydroxyl groups, providing insights into the electronic and steric environment of the sugar molecule. sciepub.com | Steric hindrance, electronic effects, kinetic vs. thermodynamic control. |
| Stereochemistry | Demonstrates the loss of a chiral center at C-2, which was historically significant for correlating sugar configurations. msu.edu | Epimers, conformational analysis. |
Exploration of Novel Synthetic Routes and Applications for D-Lyxose Phenylosazone and its Derivatives
While the classical synthesis of phenylosazones using phenylhydrazine in a heated acidic solution is well-established, modern synthetic chemistry is focused on developing more efficient, environmentally friendly, and versatile methods. chemistnotes.comajgreenchem.com For this compound, this includes exploring microwave-assisted synthesis, which has been shown to significantly reduce reaction times and improve yields for other sugar osazones. ajgreenchem.comajgreenchem.com Green chemistry approaches, such as using water as a solvent and minimizing the use of hazardous reagents, are also at the forefront of this research. ajgreenchem.com
The development of novel synthetic routes is not limited to the formation of the parent this compound. Researchers are also interested in creating a variety of derivatives with tailored properties. This can involve using substituted phenylhydrazines to introduce different functional groups into the osazone molecule, potentially altering its solubility, crystallinity, and biological activity. For example, the use of 2,4-dinitrophenylhydrazine (B122626) leads to the formation of 2,4-dinitrophenylosazones, which are also highly crystalline derivatives. aakash.ac.in
The applications of this compound and its derivatives are expanding beyond their traditional role in sugar identification. These compounds can serve as versatile synthons, or building blocks, for the creation of other complex molecules. For instance, osazones can be converted into various heterocyclic compounds, such as pyrazoles, which are important structural motifs in many pharmaceuticals. academie-sciences.fr The presence of multiple hydroxyl groups and the reactive bis(phenylhydrazone) moiety in this compound make it a valuable precursor for a range of chemical transformations.
Potential and emerging applications for this compound and its derivatives are summarized below.
| Application Area | Description |
| Chemical Synthesis | This compound can serve as a precursor for the synthesis of various heterocyclic compounds and other complex organic molecules. academie-sciences.fr |
| Biochemical Probes | Derivatives of this compound could be designed as specific enzyme inhibitors or fluorescent probes for studying carbohydrate-binding proteins. |
| Material Science | The incorporation of this compound derivatives into polymers could lead to new materials with unique properties. |
Integration of Phenylosazone Research with Advanced Analytical and Computational Platforms
The integration of traditional phenylosazone chemistry with modern analytical and computational techniques is opening up new avenues for research. Advanced analytical platforms are providing unprecedented detail about the structure and properties of these molecules.
Advanced Analytical Techniques:
Modern analytical techniques are crucial for the in-depth characterization of this compound and its derivatives.
Mass Spectrometry (MS): Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI) mass spectrometry are powerful tools for determining the molecular weight and fragmentation patterns of phenylosazones. nih.govresearchgate.net This information is vital for confirming the identity of the compounds and for sequencing derivatized oligosaccharides.
Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR spectroscopy provides detailed information about the three-dimensional structure of phenylosazones in solution, including the configuration of the remaining stereocenters and the conformation of the molecule. dergipark.org.tr
X-ray Crystallography: For crystalline osazones, X-ray diffraction analysis can determine the precise solid-state structure, including bond lengths, bond angles, and intermolecular interactions. ethernet.edu.et
Computational Chemistry:
Computational chemistry has become an indispensable tool for complementing experimental studies of phenylosazones. funchemistry.orgwikipedia.org
Quantum Chemical Methods: Methods like Density Functional Theory (DFT) can be used to calculate the optimized geometry, electronic structure, and spectroscopic properties of this compound. dergipark.org.trrug.nl These calculations can help to rationalize experimental observations, such as the regioselectivity of the formation reaction and the relative stabilities of different conformations.
Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of phenylosazones in solution, providing insights into their conformational flexibility and interactions with solvent molecules.
The synergy between advanced analytical methods and computational chemistry allows for a much deeper and more comprehensive understanding of the structure, reactivity, and potential applications of this compound. This integrated approach is essential for driving future innovations in phenylosazone chemistry.
| Platform | Contribution to Phenylosazone Research |
| Advanced Analytical Techniques | Provides detailed structural and functional information (e.g., molecular weight, 3D structure, purity). ethernet.edu.et |
| Computational Platforms | Offers theoretical insights into reaction mechanisms, molecular properties, and dynamic behavior. wikipedia.org |
Q & A
Q. What experimental methods are used to synthesize and characterize D-Lyxose phenylosazone?
this compound is synthesized by reacting D-Lyxose with excess phenylhydrazine under controlled conditions. Key steps include:
- Synthesis : Heating D-Lyxose with phenylhydrazine in acidic ethanol (e.g., HCl) at 60–80°C for 2–4 hours .
- Purification : Recrystallization from ethanol/ether mixtures to obtain pure crystals.
- Characterization : Melting point determination (106–107°C), optical rotation analysis ([α]D²⁰ +5.5° → -14.0° in water), and chromatographic validation (e.g., GC-MS for derivatives) .
Q. How can phenylosazone derivatives differentiate structurally similar sugars?
Phenylosazone formation is used to distinguish epimeric sugars (e.g., D-Lyxose vs. D-Ribose) by analyzing derivative melting points and chromatographic profiles. For example, this compound forms distinct crystals with a melting point of 168–170°C, confirmed via mixed melting point tests and GC-MS fragmentation patterns .
Q. What analytical techniques validate the purity of this compound?
- Chromatography : HPLC or GC-MS to confirm absence of unreacted phenylhydrazine or byproducts.
- Spectroscopy : NMR (¹H/¹³C) to verify osazone-specific proton environments (e.g., NH and aromatic signals).
- Elemental Analysis : Verify C, H, N percentages against theoretical values (e.g., C₅H₁₀O₅ + 2 C₆H₅NHNH₂ → C₁₇H₂₀N₄O₅) .
Advanced Research Questions
Q. How do D-Lyxose isomerases (D-LIs) influence the substrate specificity of phenylosazone formation?
D-LIs catalyze isomerization of D-Lyxose to rare sugars (e.g., L-Ribose), which can form distinct phenylosazones. Kinetic parameters (e.g., Kcat and Kcat/Km) of D-LIs determine reaction efficiency. For example, recombinant JF-LI4 from hot spring metagenomes exhibits a Kcat of 88.6 s⁻¹ for D-Lyxose, enabling high-yield synthesis of derivatives .
Q. What strategies resolve contradictions in catalytic efficiency data across D-LI studies?
Discrepancies in Kcat/Km values (e.g., JF-LI1 vs. E. coli O157:H7 D-LI) arise from differences in:
- Enzyme source : Thermophilic vs. mesophilic isoforms (e.g., JF-LI1 retains 75% activity at 70°C vs. 50% for E. coli at 50°C) .
- Cofactor requirements : Mn²⁺ or Co²⁺ dependency alters substrate affinity .
- Experimental design : Standardize pH (7.0–7.5) and substrate concentrations to enable cross-study comparisons .
Q. How can metagenomic approaches identify novel D-LIs for optimizing phenylosazone synthesis?
- Metagenome sequencing : Extract DNA from extreme environments (e.g., Jifei Hot Spring sediment) and annotate putative D-LI genes via BLAST against carbohydrate-active enzyme databases .
- Heterologous expression : Clone candidate genes (e.g., JF-LI1 and JF-LI4) into E. coli vectors, purify via affinity chromatography, and assay activity on D-Lyxose .
- Substrate profiling : Test activity on rare sugars (e.g., L-Ribose) to assess catalytic versatility .
Q. What structural features of this compound correlate with its stability in biological systems?
- Hydrogen bonding : Intramolecular H-bonds between NH groups and adjacent hydroxyls stabilize the osazone ring.
- Crystallinity : High melting points (106–107°C) and low solubility in ethanol indicate robust lattice packing .
- Mutarotation : Optical rotation shifts ([α]D²⁰ +5.5° → -14.0°) reflect equilibrium between α/β anomers in solution .
Methodological Challenges
Q. How to address low yields in phenylosazone synthesis from rare sugars?
- Optimize reaction stoichiometry : Excess phenylhydrazine (3:1 molar ratio) ensures complete conversion.
- Enzymatic pre-treatment : Use D-LIs to isomerize abundant sugars (e.g., D-Fructose) into D-Lyxose, increasing substrate availability .
- Co-crystallization : Add seed crystals or adjust solvent polarity (e.g., ethanol/water gradients) to enhance precipitation .
Q. What computational tools predict the substrate specificity of novel D-LIs for phenylosazone applications?
- Phylogenetic analysis : Align candidate D-LI sequences with known isoforms (e.g., 72–100% identity to Dictyoglomus turgidum enzymes) to infer function .
- Molecular docking : Simulate D-Lyxose binding to active sites (e.g., conserved His-220 and Glu-256 residues in JF-LI1) .
- Machine learning : Train models on kinetic datasets (Kcat, Km) to predict activity on untested substrates .
Q. How to validate the role of this compound in carbohydrate metabolism studies?
- Isotopic labeling : Synthesize ¹³C-labeled this compound to track metabolic flux via NMR or MS .
- Enzyme inhibition assays : Test osazone derivatives as competitive inhibitors of D-LIs or glycosidases .
- In vivo models : Administer phenylosazones to microbial cultures (e.g., Bacillus spp.) and monitor growth via LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
